molecular formula C25H16N4O8 B1336605 Tetrakis(4-nitrophenyl)methane CAS No. 60532-62-9

Tetrakis(4-nitrophenyl)methane

Cat. No.: B1336605
CAS No.: 60532-62-9
M. Wt: 500.4 g/mol
InChI Key: XVFUQPAZKCFNTH-UHFFFAOYSA-N
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Description

Tetrakis(4-nitrophenyl)methane is an organic compound characterized by a central carbon atom bonded to four 4-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-nitrophenyl)methane typically involves the nitration of tetraphenylmethane. The process begins with the slow addition of tetraphenylmethane to fuming nitric acid at low temperatures (around -5°C) under vigorous stirring. This is followed by the addition of a mixture of acetic anhydride and glacial acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-nitrophenyl)methane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine or catalytic hydrogenation.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrazine, catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Reduction: Tetrakis(4-aminophenyl)methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrakis(4-nitrophenyl)methane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its symmetrical tetrahedral structure and the presence of four nitro groups, which impart distinct chemical reactivity and potential for various applications in materials science and photodynamic therapy.

Properties

IUPAC Name

1-nitro-4-[tris(4-nitrophenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O8/c30-26(31)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)27(32)33,19-5-13-23(14-6-19)28(34)35)20-7-15-24(16-8-20)29(36)37/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUQPAZKCFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436502
Record name tetrakis(4-nitrophenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60532-62-9
Record name tetrakis(4-nitrophenyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(4-nitrophenyl)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes tetrakis(4-nitrophenyl)methane unique in its ability to form inclusion compounds?

A1: this compound exhibits remarkable structural adaptability depending on the solvent present. [] This allows it to form inclusion compounds with a wide range of solvents, categorized into three main groups:

  • Diamondoid group: The host molecules create a unique 2-fold interpenetrated diamondoid network held together by weak C-H...O and π...π interactions. This is unusual as stronger forces typically govern these networks. []
  • Rhombohedral group: Specific C-H...O and halogen...O2N interactions between the host and guest molecules characterize this group. Interestingly, while chloroform and bromoform fit this group as expected, DMF also belongs here. It displays a 3-fold disorder, mimicking the haloform molecules' size and shape, but not their orientation. []
  • Solvent-rich group: This group includes solvates with mesitylene, collidine, and o-xylene, each exhibiting distinct crystal structures different from the previous two groups. []

Q2: How does the inclusion behavior of this compound change with temperature?

A2: The research observed that the tetrahydrofuran (THF) solvate of this compound undergoes reversible structural transformations upon heating. [] When heated within a specific temperature range, the THF solvate loses solvent molecules and transitions from the diamondoid structure to the rhombohedral structure. This process is reversible, and the material can reabsorb the solvent and revert to the diamondoid structure upon exposure to THF. [] This highlights the flexibility and dynamic nature of the host network formed by this compound.

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